![molecular formula C27H20O3 B2644024 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate CAS No. 331460-84-5](/img/structure/B2644024.png)

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

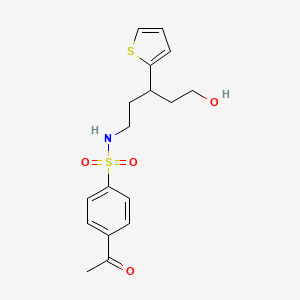

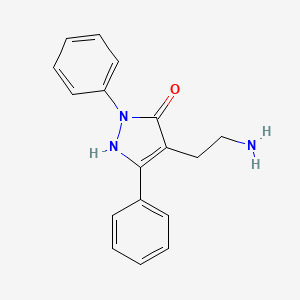

“4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate” is a chemical compound with the molecular formula C27H20O3 . It is offered by various suppliers for research purposes .

Molecular Structure Analysis

The molecular structure of “4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate” consists of 27 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 392.45 .Aplicaciones Científicas De Investigación

Carbonylation Processes

- Carbonylation of Arylmethanol Analogs : The carbonylation of benzyl alcohol and its analogs, including arylmethanol derivatives, is catalyzed by palladium complexes. This process is useful for preparing compounds like 2-naphthaleneacetic acid and 3-isochromanone. The reaction involves several steps, including the formation of benzyl iodide, oxidative addition, CO insertion, and hydrolysis to form phenylacetic acid (Lin & Yamamoto, 1998).

Photochemistry and Photolytic Reactions

- Photochemical Reactions of Substituted Esters : The photolysis of substituted 1-naphthylmethyl esters results in the formation of radical pairs and ion pairs. These reactions are significant in understanding the photochemical behavior of complex organic molecules (DeCosta & Pincock, 1993).

Histochemical Techniques

- Use in Histochemical Reagents : Complex naphthols and related compounds have been found to be useful for demonstrating tissue oxidase activity. These compounds, due to their complex structures, can be essential in histochemical studies (Burstone, 1959).

Organic Synthesis

- Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving arylmethanol analogs are significant for preparing various complex organic compounds, including 2-naphthaleneacetic acid and 3-isochromanone (Lin & Yamamoto, 1997).

- Arylation of Pyridines : Phenyl tosylates have been used for the arylation of pyridines, indicating the versatility of these compounds in organic synthesis (Dai et al., 2013).

Catalysis and Chemical Transformations

- Preparation of Ruthenium Catalysts : The reaction of 1-naphthylamine with compounds like ethyl benzoylacetate can lead to the creation of catalysts for various chemical reactions, including ketone reduction (Facchetti et al., 2016).

Propiedades

IUPAC Name |

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3/c28-26(24-14-13-22-8-4-5-9-23(22)19-24)17-12-20-10-15-25(16-11-20)30-27(29)18-21-6-2-1-3-7-21/h1-17,19H,18H2/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLHQYBEPCYDDH-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)

![1-(5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2643947.png)

![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)

![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)